1-(5-Fluoro-2-methoxyphenyl)-2-phenylbutan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Fluoro-2-methoxyphenyl)-2-phenylbutan-1-one is an organic compound that belongs to the class of synthetic cannabinoids. These compounds are designed to mimic the effects of naturally occurring cannabinoids found in cannabis plants. The compound interacts with the endocannabinoid system in the human body, primarily targeting cannabinoid receptors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Fluoro-2-methoxyphenyl)-2-phenylbutan-1-one typically involves the use of 5-Fluoro-2-methoxyphenylboronic acid as a key intermediate. This compound can be synthesized through Suzuki-Miyaura cross-coupling reactions, which are widely applied in organic synthesis for forming carbon-carbon bonds . The reaction conditions often involve the use of palladium catalysts and bases such as potassium carbonate in an aqueous or organic solvent.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification techniques such as chromatography and recrystallization is also common to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
1-(5-Fluoro-2-methoxyphenyl)-2-phenylbutan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-(5-Fluoro-2-methoxyphenyl)-2-phenylbutan-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its interactions with the endocannabinoid system and potential therapeutic effects.
Medicine: Investigated for its potential use in pain management and treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects by interacting with cannabinoid receptors in the endocannabinoid system. It primarily targets CB1 and CB2 receptors, which are involved in regulating various physiological processes such as pain, mood, and appetite. The binding of the compound to these receptors activates intracellular signaling pathways, leading to the modulation of neurotransmitter release and other cellular responses.
Comparison with Similar Compounds
Similar Compounds
- (5-Fluoro-2-methoxyphenyl)methanol
- 2-Fluoro-5-methoxyphenylboronic acid
- 5’-Fluoro-2’-methoxyacetophenone
Uniqueness
1-(5-Fluoro-2-methoxyphenyl)-2-phenylbutan-1-one is unique due to its specific structural features, such as the presence of both fluorine and methoxy groups on the phenyl ring, which contribute to its distinct chemical and biological properties. These features make it a valuable compound for research and industrial applications.
Properties
CAS No. |
1094748-78-3 |
---|---|
Molecular Formula |
C17H17FO2 |
Molecular Weight |
272.31 g/mol |
IUPAC Name |
1-(5-fluoro-2-methoxyphenyl)-2-phenylbutan-1-one |
InChI |
InChI=1S/C17H17FO2/c1-3-14(12-7-5-4-6-8-12)17(19)15-11-13(18)9-10-16(15)20-2/h4-11,14H,3H2,1-2H3 |
InChI Key |
QEXCOBJOCGEUHQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)C2=C(C=CC(=C2)F)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.